2-methoxybut-3-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxybut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClNO It is a derivative of but-3-yn-1-amine, featuring a methoxy group at the second carbon position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybut-3-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with but-3-yn-1-amine.
Methoxylation: The but-3-yn-1-amine undergoes a methoxylation reaction, where a methoxy group is introduced at the second carbon position.
Hydrochloride Formation: The resulting 2-methoxybut-3-yn-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methoxybut-3-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-methoxybut-3-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxybut-3-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: The parent compound without the methoxy group.
2-methoxybut-3-yn-1-amine: The free base form without the hydrochloride salt.
Other Methoxyamines: Compounds with similar structures but different substitution patterns.
Uniqueness
2-methoxybut-3-yn-1-amine hydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
2731014-85-8 |
---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
2-methoxybut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-3-5(4-6)7-2;/h1,5H,4,6H2,2H3;1H |
InChI Key |
BGWMPFQQFQVBAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C#C.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.